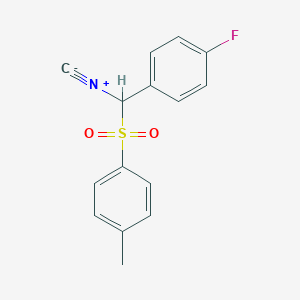

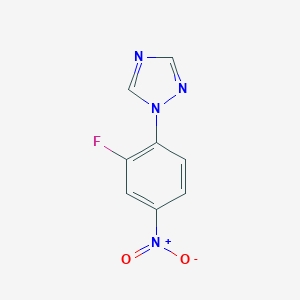

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene

Overview

Description

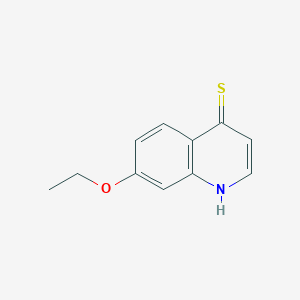

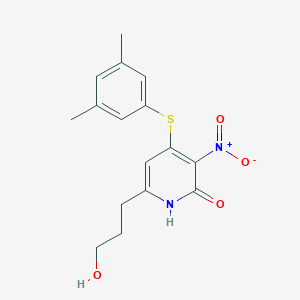

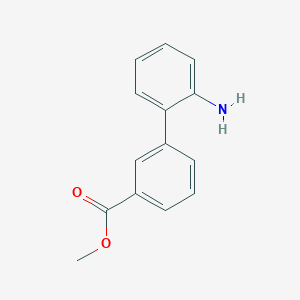

“3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene” is a compound that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of compounds known as 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds. For example, one synthesis strategy involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .Molecular Structure Analysis

The molecular structure of “3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications

Corrosion Inhibition

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene derivatives have been investigated for their applications as corrosion inhibitors. In a study, triazole Schiff bases, including compounds with similar structural motifs, showed promising results as corrosion inhibitors for mild steel in acidic media. These inhibitors demonstrated increased efficiency with concentration and provided insights into thermodynamic and electrochemical behavior, adhering to the Langmuir isotherm in adsorption processes. The mixed-type inhibitors were explored through weight loss, potentiodynamic polarization, and electrochemical impedance techniques, supported by SEM and FTIR surface morphology examinations. Quantum chemical calculations corroborated the experimental findings, highlighting the importance of electronic properties in determining inhibition efficiency (Chaitra, Mohana, & Tandon, 2015).

Nucleophilic Aromatic Substitution

The compound 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, sharing a close structural resemblance, was synthesized through various methods and subjected to nucleophilic aromatic substitution (SNAr). This process involved the replacement of the fluorine atom with different nucleophiles, leading to novel compounds with potential applications in various fields. This study highlights the versatility of fluoronitroaryl compounds in chemical synthesis and the potential for developing new materials and molecules through SNAr reactions (Ajenjo et al., 2016).

Organic Synthesis and Catalysis

Another study focused on the synthesis of novel fluoronitroaryl triazenes, demonstrating a method to access substituted arenes through mild displacement of the fluoride ion. These compounds offer unique pathways to 1-alkyl-5-nitro-1H-benzotriazoles, showcasing the potential of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene and its derivatives in organic synthesis and as intermediates in the preparation of complex organic molecules (Lormann, Walker, Es-Sayed*, & Bräse, 2002).

Metal-Organic Frameworks (MOFs)

Compounds with triazole and nitro functional groups have been utilized in the development of metal-organic frameworks (MOFs). These MOFs exhibit promising catalytic properties, including chemo- and regio-selective enamination of β-ketoesters. The study illustrates the structural diversity and functional versatility of triazole-based compounds in catalysis, highlighting their potential in facilitating selective chemical transformations (Zhao et al., 2013).

properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOQNQIBUCTGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415467 | |

| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |

CAS RN |

182060-01-1 | |

| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.